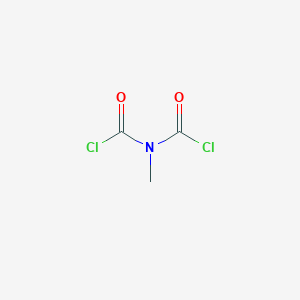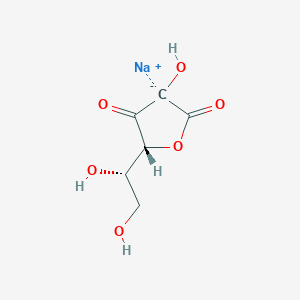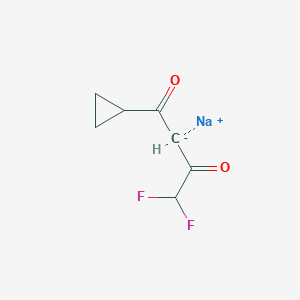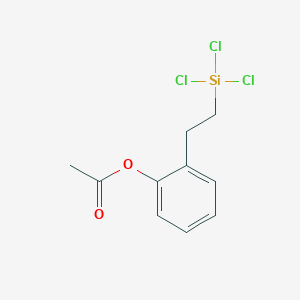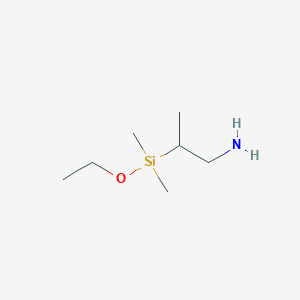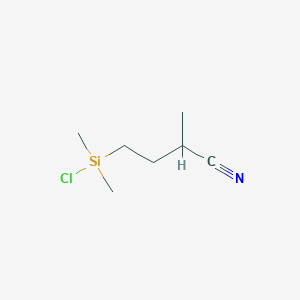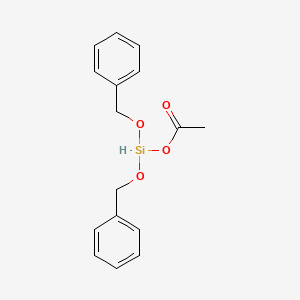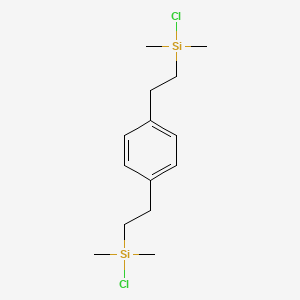
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene is a chemical compound with the molecular formula C14H24Cl2Si2 and a molecular weight of 319.4 g/mol. It is primarily used in research settings and is known for its unique structure, which includes two chlorodimethylsilyl groups attached to a benzene ring via ethyl linkers.
Méthodes De Préparation
The synthesis of 1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene typically involves the reaction of 1,4-dibromo-2-(chlorodimethylsilyl)ethane with benzene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and requires an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The compound reacts with water, leading to the formation of silanols and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene involves its ability to form stable bonds with other molecules through its chlorodimethylsilyl groups. These groups can undergo substitution reactions, allowing the compound to interact with various molecular targets. The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene can be compared with other similar compounds, such as:
1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar structure but with the chlorodimethylsilyl groups attached to an ethane backbone instead of a benzene ring.
1,4-Bis(dimethylsilyl)benzene: This compound lacks the chlorine atoms, which can significantly alter its reactivity and applications.
Propriétés
IUPAC Name |
chloro-[2-[4-[2-[chloro(dimethyl)silyl]ethyl]phenyl]ethyl]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24Cl2Si2/c1-17(2,15)11-9-13-5-7-14(8-6-13)10-12-18(3,4)16/h5-8H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAFVXMLKNRNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CC[Si](C)(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine;dihydrochloride](/img/structure/B8037922.png)
![(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine;dihydrochloride](/img/structure/B8037926.png)
![3-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B8037940.png)
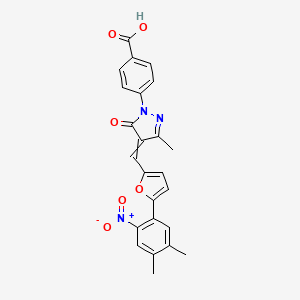
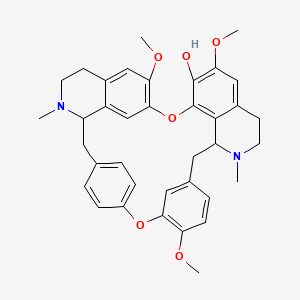
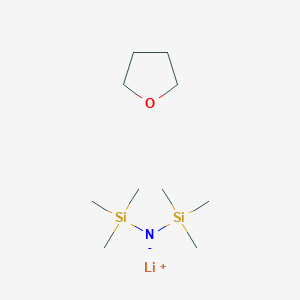
![N-[(Z)-3-phenylprop-2-enyl]-1-triethoxysilyl-N-(1-triethoxysilylpropyl)propan-1-amine;hydrochloride](/img/structure/B8037972.png)
